2-(2,5-Dimethyl-benzyl)-isoindole-1,3-dione
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Overview
Description
2-(2,5-Dimethyl-benzyl)-isoindole-1,3-dione is an organic compound that belongs to the class of isoindole derivatives. This compound is characterized by the presence of a benzyl group substituted with two methyl groups at the 2 and 5 positions, attached to an isoindole-1,3-dione core. Isoindole derivatives are known for their diverse biological activities and applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-benzyl)-isoindole-1,3-dione typically involves the reaction of 2,5-dimethylbenzyl chloride with isoindole-1,3-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
For large-scale industrial production, the synthesis process can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and improved yield. The use of catalysts and advanced purification techniques such as recrystallization or chromatography can further enhance the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-benzyl)-isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,5-Dimethyl-benzyl)-isoindole-1,3-dione has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-benzyl)-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-Dimethyl-phenyl)-isoindole-1,3-dione
- 2-(2,5-Dimethyl-benzyl)-isoindoline-1,3-dione
- 2-(2,5-Dimethyl-benzyl)-isoindole-1,3-dione
Uniqueness
This compound is unique due to its specific substitution pattern on the benzyl group, which can influence its chemical reactivity and biological activity. The presence of the isoindole-1,3-dione core also contributes to its distinct properties compared to other similar compounds.
Properties
CAS No. |
202522-27-8 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-[(2,5-dimethylphenyl)methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C17H15NO2/c1-11-7-8-12(2)13(9-11)10-18-16(19)14-5-3-4-6-15(14)17(18)20/h3-9H,10H2,1-2H3 |
InChI Key |
RNOJHXTZLCHBIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
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